1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-4-14(20-15(18-10)16-9-17-20)22-12-6-19(7-12)13(21)5-11-2-3-23-8-11/h2-4,8-9,12H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYXZIVDLNHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a novel synthetic derivative that exhibits significant biological activities. Its unique structure combines a triazolo-pyrimidine moiety with an azetidine and thiophene component, which may contribute to its pharmacological potential.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- A triazolo[1,5-a]pyrimidine ring.
- An azetidine ring.
- A thiophene group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. The presence of the triazole and pyrimidine rings suggests potential inhibition of various enzymes or receptors involved in cellular signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazolo-pyrimidines have shown promising results in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | Induces apoptosis |
| 12e | MCF-7 | 1.23 ± 0.18 | Cell cycle arrest in G0/G1 phase |
| 12e | HeLa | 2.73 ± 0.33 | Apoptosis induction |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism and progression:
- Thymidine Phosphorylase Inhibition : Similar triazolo derivatives have shown IC50 values comparable to established inhibitors, suggesting that this compound may also possess similar inhibitory properties.
Angiogenesis Inhibition
Preliminary studies indicate that the compound may inhibit angiogenesis markers such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase 9 (MMP-9), which are crucial for tumor growth and metastasis.
Case Studies
A study focusing on the structure-activity relationship (SAR) of triazolo derivatives highlighted that modifications to the pyrimidine ring significantly affect biological activity. Compounds with methyl substitutions showed enhanced inhibitory effects on thymidine phosphorylase and other cancer-related pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazolopyrimidine Derivatives
Key Observations:
Fused vs. Non-Fused Systems: The target compound lacks the thieno-fused bicyclic framework seen in compounds from and .
Substituent Effects: Azetidine vs. Phenyl: The azetidinyloxy group in the target compound introduces a strained four-membered ring, which could enhance conformational rigidity compared to the phenyl-substituted derivatives . Thiophene vs. Chloromethyl/Methylthio: The thiophen-3-yl ethanone group in the target compound provides π-electron-rich properties, contrasting with the electrophilic chloromethyl and methylthio groups in TP1 .
Spectroscopic and Analytical Data
- NMR Trends: Thieno-fused triazolopyrimidines () show distinct aromatic proton signals at δ 7.3–8.5 ppm for phenyl and thiophene groups, which would overlap with signals from the target compound’s thiophen-3-yl group .
- Mass Spectrometry: The molecular ion peaks for thieno-fused derivatives (e.g., m/z 326 and 312 in ) align with expected values for triazolopyrimidines, suggesting the target compound’s MS would similarly reflect its molecular weight .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, including the formation of the triazolopyrimidine core and subsequent functionalization. For example, fusion methods using dimethylformamide (DMF) with aminoguanidine, ketonic esters, and aldehydes under reflux conditions yield triazolopyrimidine intermediates. Post-functionalization steps, such as nucleophilic substitution on the azetidine ring, are performed in dichloromethane or ethanol with catalysts like copper iodide . Solvent selection (e.g., DMF for fusion, methanol for crystallization) and purification via column chromatography are critical for achieving high yields (75–85%) and purity .
Q. Which spectroscopic techniques are essential for structural characterization?
1H/13C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy are standard. NMR confirms substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, azetidine protons at δ 3.8–4.2 ppm), while HRMS validates molecular weight (e.g., m/z 326 [M+1]+ for triazolopyrimidine derivatives). Elemental analysis (C, H, N) ensures stoichiometric accuracy .
Q. How is compound purity assessed post-synthesis?
Purity is evaluated via melting point analysis (>300°C for crystalline derivatives), thin-layer chromatography (TLC), and HPLC with UV detection. Recrystallization in ethanol or methanol removes unreacted starting materials .
Q. What pharmacological activities are reported for structurally related compounds?
Analogous triazolopyrimidine derivatives exhibit antitumor (IC50 values <10 μM in MCF-7 cells), antimicrobial (MIC 8–32 μg/mL against S. aureus), and kinase-inhibitory activities. These properties are attributed to the triazole-pyrimidine core’s ability to intercalate DNA or inhibit ATP-binding pockets .
Q. What solvents and conditions optimize solubility for in vitro assays?
Dimethyl sulfoxide (DMSO) is preferred for initial solubilization due to the compound’s hydrophobicity. For biological testing, dilute in aqueous buffers (pH 7.4) with ≤0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in triazolopyrimidine synthesis?
Regioselectivity is controlled by modifying reaction temperature, solvent polarity, and catalyst choice. For example, using DMF at 100°C promotes cyclization at the pyrimidine N1 position, while copper iodide in dichloromethane enhances azetidine functionalization. Design of Experiments (DoE) models can statistically optimize variables like molar ratios and reflux time .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals. For ambiguous HRMS peaks, isotope pattern analysis or tandem MS/MS fragmentation clarifies molecular ions. Computational tools (e.g., DFT for NMR chemical shift prediction) complement experimental data .
Q. How to design in vitro assays for evaluating antitumor efficacy?
Use cell lines (e.g., HeLa, A549) with MTT or SRB assays to measure IC50 values. Include positive controls (e.g., doxorubicin) and validate target engagement via Western blotting for apoptosis markers (caspase-3, PARP). Dose-response curves (0.1–100 μM) identify potency thresholds .
Q. What computational methods predict target interactions for this compound?
Molecular docking (AutoDock Vina) against crystallographic targets (e.g., EGFR kinase, PDB: 1M17) identifies binding poses. Quantum mechanical calculations (DFT/B3LYP) model electronic properties influencing affinity. Pharmacophore mapping aligns substituents (thiophene, azetidine) with active site residues .
Q. How can QSAR models guide structural modifications for enhanced activity?
Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors. Training sets with IC50 data from analogs (e.g., 5-methyl vs. 5-aryl derivatives) reveal substituent effects. Machine learning (random forest, SVM) prioritizes synthetic targets with predicted lower toxicity .
Data Contradiction Analysis
Q. How to address conflicting reports on synthetic yields for triazolopyrimidine derivatives?
Yield variations (e.g., 70% vs. 85%) may arise from impurities in starting materials or solvent drying. Replicate reactions under inert atmosphere (N2/Ar) and pre-dry solvents (molecular sieves) to minimize hydrolysis side reactions .
Q. Why do similar compounds show divergent bioactivity profiles?
Minor structural changes (e.g., methyl vs. ethyl groups on the triazole ring) alter steric hindrance and logP, impacting membrane permeability. For example, 5-methyl derivatives exhibit higher CNS penetration than 5-aryl analogs due to reduced polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
